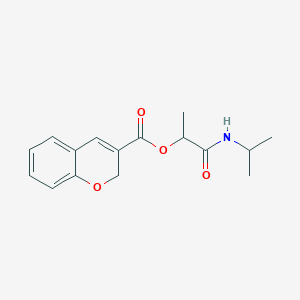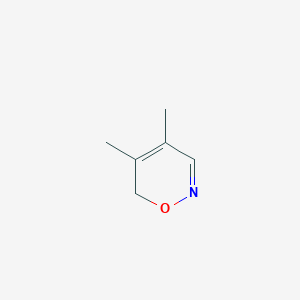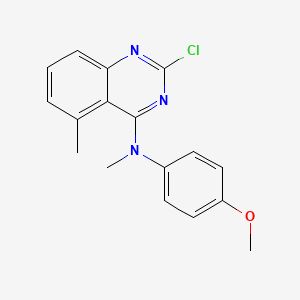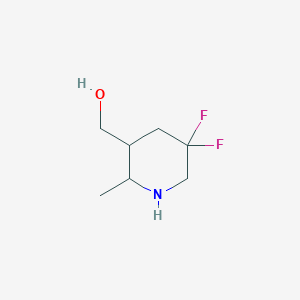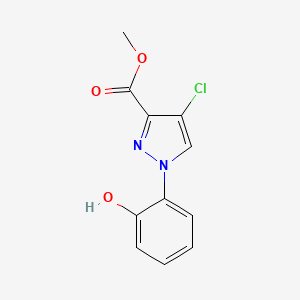
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
-
Protection of the Amine Group: : The amine group of 4-ethylpyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
-
Carboxylation: : The protected amine is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using various carboxylating agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
-
Substitution Reactions: : The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
-
Deprotection Reactions: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Strong acids like TFA or HCl in solvents such as dichloromethane or methanol are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
-
Medicinal Chemistry: : The compound is employed in the design and synthesis of pharmaceutical agents, where the Boc group serves as a protecting group for amines during multi-step synthesis .
-
Materials Science: : It is used in the development of novel materials, including polymers and nanomaterials, where its unique structure imparts specific properties to the final product.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.
1-Boc-4-bromopiperidine: A Boc-protected piperidine derivative used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position of the pyrrolidine ring, which can influence its reactivity and the properties of the final products. This structural feature distinguishes it from other Boc-protected pyrrolidine derivatives and can be exploited in the design of specific molecules for targeted applications.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
LEFBERMUUFOGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


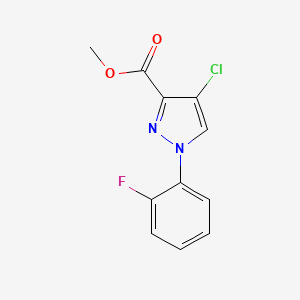
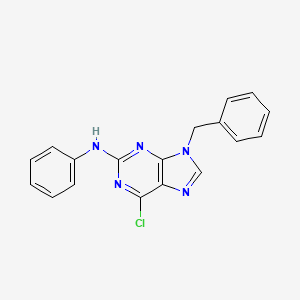
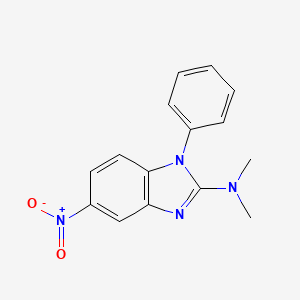
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
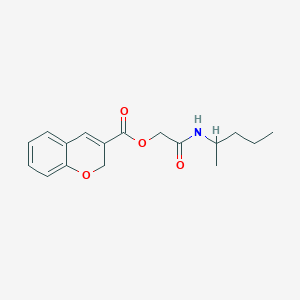
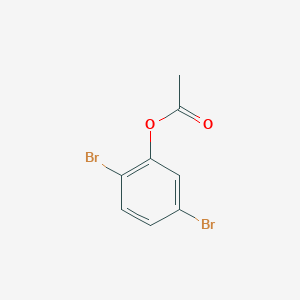
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
